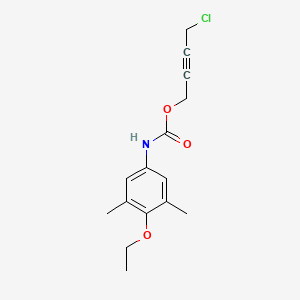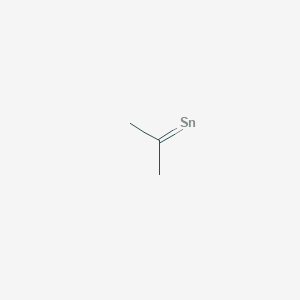
(Propan-2-ylidene)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Propan-2-ylidene)stannane is an organotin compound characterized by the presence of a tin atom bonded to a propan-2-ylidene group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique properties of this compound make it a valuable compound in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Propan-2-ylidene)stannane can be synthesized through several methods, including stannylation and C-Sn coupling reactions. One common approach involves the reaction of an organotin halide with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale stannylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The use of automated systems and stringent quality control measures further enhances the reliability of industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(Propan-2-ylidene)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert this compound into different organotin hydrides.
Substitution: It can participate in substitution reactions where the propan-2-ylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds. These products have significant applications in various fields, including catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Propan-2-ylidene)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It serves as a precursor for the synthesis of more complex organotin compounds and is utilized in various catalytic processes .
Biology and Medicine
They are investigated for their antimicrobial and anticancer properties, although their toxicity remains a concern .
Industry
In the industrial sector, this compound is used in the production of polymers and as a stabilizer in PVC manufacturing. Its role in catalysis also makes it valuable in the synthesis of fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism by which (Propan-2-ylidene)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with other molecules, facilitating catalytic processes. The pathways involved in these reactions often include the formation of intermediate organotin species, which then undergo further transformations to yield the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Propan-2-ylidene)stannane include other organotin compounds such as:
- Trimethyltin chloride
- Tributyltin oxide
- Tetramethyltin
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in both research and industry .
Eigenschaften
CAS-Nummer |
82065-00-7 |
|---|---|
Molekularformel |
C3H6Sn |
Molekulargewicht |
160.79 g/mol |
IUPAC-Name |
propan-2-ylidenetin |
InChI |
InChI=1S/C3H6.Sn/c1-3-2;/h1-2H3; |
InChI-Schlüssel |
OTOORKNASUVZLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=[Sn])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


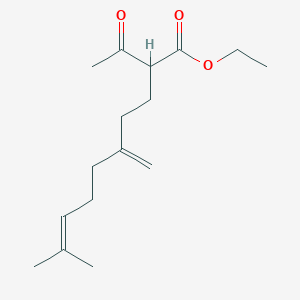
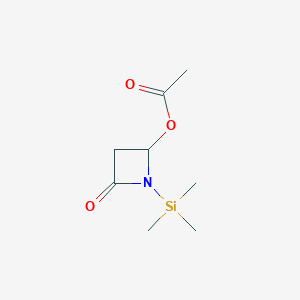
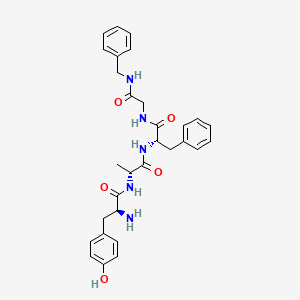
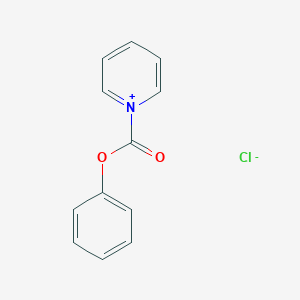
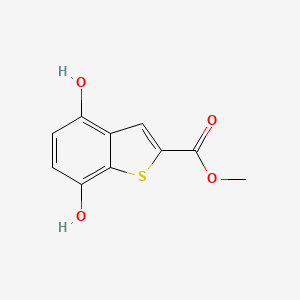
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
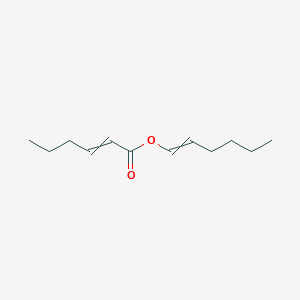
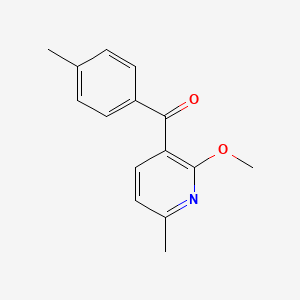
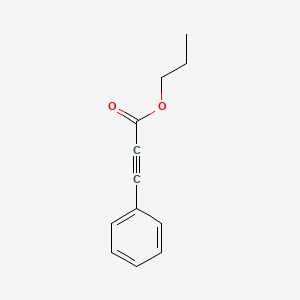
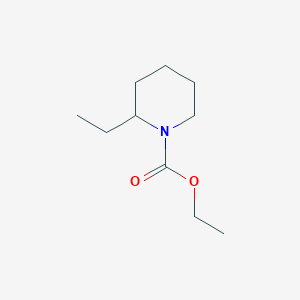
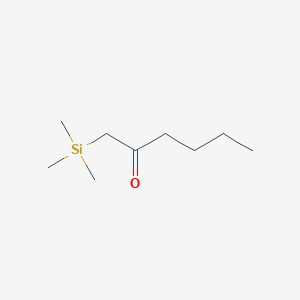
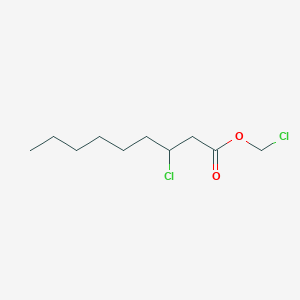
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
